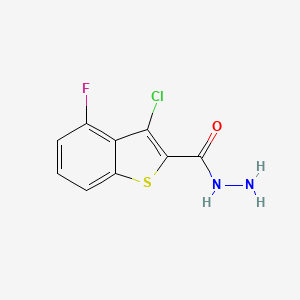![molecular formula C12H12N2O2 B2617665 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole CAS No. 2408965-00-2](/img/structure/B2617665.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields. This compound is characterized by the presence of an oxirane (epoxide) ring and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amino alcohols, ethers, and thioethers.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of quorum sensing in bacteria, which is a mechanism used by bacteria to regulate gene expression and coordinate behavior.
Medicine: Research has indicated its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains.
Industry: It is used in the production of epoxy resins and adhesives due to its reactive oxirane group.
Mecanismo De Acción
The mechanism of action of 1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound interferes with the quorum sensing system of bacteria, thereby reducing their virulence and ability to form biofilms . The oxirane ring can also react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
1-[3-(Oxiran-2-ylmethoxy)phenyl]imidazole can be compared with other similar compounds, such as:
2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: This compound also contains an oxirane ring and a phenyl group but differs in its amide functionality.
2,5-bis[(oxiran-2-ylmethoxy)methyl]furan: This compound has two oxirane rings and is used in the production of bio-based epoxy resins.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties compared to other oxirane-containing compounds.
Propiedades
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(14-5-4-13-9-14)6-11(3-1)15-7-12-8-16-12/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMMZKQYBGAIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)

![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2617603.png)
![N-(butan-2-yl)-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617604.png)

